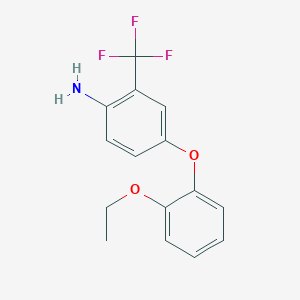

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

Description

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an aromatic amine derivative featuring a trifluoromethyl (-CF₃) group at the ortho position (relative to the amino group) and a 2-ethoxyphenoxy substituent at the para position. The compound’s structure combines electron-withdrawing (trifluoromethyl) and electron-donating (ethoxyphenoxy) groups, creating unique electronic and steric effects.

Properties

IUPAC Name |

4-(2-ethoxyphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-10-7-8-12(19)11(9-10)15(16,17)18/h3-9H,2,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJZBOQSVMMURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226481 | |

| Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946784-51-6 | |

| Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 2-ethoxyphenol with 2-chloro-4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline serves as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for developing new compounds with desired properties.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity: Studies have explored its effectiveness against various microbial strains, suggesting it may inhibit growth through interaction with microbial enzymes.

- Anticancer Properties: Preliminary investigations show that this compound could affect cancer cell proliferation by modulating specific signaling pathways, particularly those involving MYC oncogene interactions .

Medicine

In medicinal chemistry, 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is being investigated as a pharmaceutical intermediate . Its potential to target specific receptors or enzymes makes it a candidate for developing new therapeutic agents aimed at treating diseases such as cancer and inflammatory conditions .

Industry

This compound is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity allow it to be incorporated into polymers, coatings, and other industrial applications .

Case Studies and Research Findings

-

Anticancer Activity Study:

A study demonstrated that treatment with derivatives similar to 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the downregulation of MYC target genes, suggesting a pathway for therapeutic intervention in MYC-driven cancers . -

Antimicrobial Research:

Investigations into the antimicrobial properties revealed that compounds with similar structures exhibited significant inhibitory effects against bacterial strains, indicating potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations:

Acidity and Electronic Effects: The ortho -CF₃ group in 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline likely lowers its pKa compared to para -CF₃ analogues (e.g., 4-(trifluoromethyl)aniline, pKa 2.75), aligning with trends observed in . This increased acidity may enhance reactivity in electrophilic substitutions or biological interactions under physiological conditions .

Synthetic Accessibility: Chlorinated analogues (e.g., 4-Chloro-2-(trifluoromethyl)aniline) are synthesized via HCl/H₂O₂ systems with CuCl₂ catalysis, achieving high selectivity (~80%) . By contrast, the target compound’s ethoxyphenoxy group may require multi-step protocols (e.g., Ullmann couplings or SNAr reactions), though direct evidence is lacking.

Biological Implications: Ortho -CF₃ anilines (e.g., 2-(trifluoromethyl)aniline) induce apoptosis in cancer cells under acidic conditions (pH ≤ 6.0) due to their low pKa . Tubulin-binding nitroanilines () highlight the importance of para substituents (e.g., -NO₂, -SO₂CH₃) in antiproliferative activity. The ethoxyphenoxy group in the target compound may occupy similar binding pockets but with reduced electron-withdrawing effects.

Physicochemical and Functional Comparisons

Solubility and Lipophilicity:

- The ethoxyphenoxy group increases lipophilicity (logP ~3.5–4.0 estimated) compared to polar analogues like 4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Steric Effects: The bulky 2-ethoxyphenoxy group at the para position may hinder π-stacking interactions in biological targets or reduce reaction yields in sterically demanding syntheses (e.g., Suzuki-Miyaura couplings) .

Biological Activity

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethyl group and the ethoxyphenoxy moiety, suggest potential biological activities, including antimicrobial and anticancer properties. This article reviews the available data on the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₄F₃NO₂

- Molecular Weight : 297.27 g/mol

- CAS Number : 946784-51-6

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological effects.

The biological activity of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors involved in cell signaling pathways, particularly those linked to tumor growth and angiogenesis.

- Cell Cycle Modulation : Preliminary studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization pathways .

Antimicrobial Properties

Research indicates that 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against several cancer cell lines:

- Cell Lines Tested : HT-29 (colon cancer), HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer).

- IC50 Values :

- HT-29: IC50 = 10.5 μM

- HeLa: IC50 = 9.8 μM

- A549: IC50 = 11.0 μM

These values indicate moderate antiproliferative activity compared to standard chemotherapeutics .

Case Studies

-

Study on Anticancer Activity :

- A recent study demonstrated that derivatives of aniline compounds similar to 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline showed potent inhibition of tubulin polymerization, leading to significant growth inhibition in cancer cell lines. The mechanism involved binding to key amino acids in the active site of tubulin, thereby disrupting microtubule dynamics essential for mitosis .

- Antimicrobial Efficacy :

Summary of Findings

| Biological Activity | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Various Bacteria | Effective |

| Anticancer | HT-29 | IC50 = 10.5 μM |

| Anticancer | HeLa | IC50 = 9.8 μM |

| Anticancer | A549 | IC50 = 11.0 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.